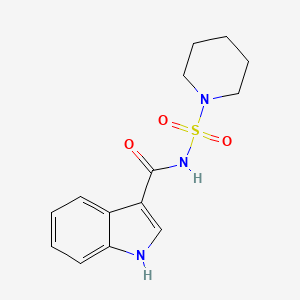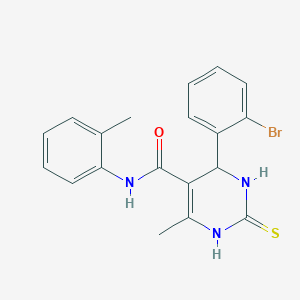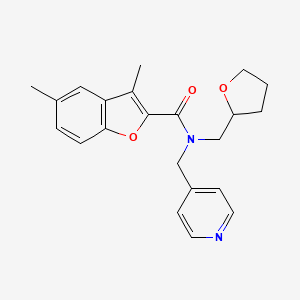
1-(4-bromobenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromobenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine is a chemical compound that has been widely researched in the scientific community due to its potential applications in various fields. This compound is also known as BBMP, and its molecular formula is C17H14BrN3O. BBMP is a pyrazole derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of BBMP is not fully understood, but it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2 activity, BBMP reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
BBMP has been shown to have anti-inflammatory, analgesic, and antitumor activities. In animal studies, BBMP has been shown to reduce inflammation and pain in models of acute and chronic inflammation. BBMP has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Additionally, BBMP has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and antitumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BBMP is its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. BBMP has been shown to have high selectivity and sensitivity for these metal ions, making it a useful tool for detecting metal ions in biological and environmental samples. However, one of the limitations of BBMP is its low water solubility, which may limit its use in biological applications.
Zukünftige Richtungen
There are several future directions for research on BBMP. One potential direction is the development of more efficient and environmentally friendly synthesis methods for BBMP. Another direction is the investigation of BBMP's potential use as a corrosion inhibitor in the oil and gas industry. Additionally, further research is needed to fully understand the mechanism of action of BBMP and its potential use in the treatment of inflammation, pain, and cancer. Finally, the development of BBMP derivatives with improved properties, such as increased water solubility, may expand its potential applications in various fields.
Synthesemethoden
BBMP has been synthesized using different methods, including the reaction of 4-bromobenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromobenzoyl hydrazine with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a base and a solvent such as ethanol. These methods have been optimized to increase the yield of BBMP and reduce the reaction time.
Wissenschaftliche Forschungsanwendungen
BBMP has been studied extensively in scientific research due to its potential applications in various fields. One of the significant applications of BBMP is in the field of medicinal chemistry, where it has been shown to have anti-inflammatory, analgesic, and antitumor activities. BBMP has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. Additionally, BBMP has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Eigenschaften
IUPAC Name |
(5-anilino-3-methylpyrazol-1-yl)-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-12-11-16(19-15-5-3-2-4-6-15)21(20-12)17(22)13-7-9-14(18)10-8-13/h2-11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZLCVAIRMSWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![((2S)-1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5212081.png)



![5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212108.png)
![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)


![4-benzyl-1-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212128.png)
![1-{2-[(2,5-dimethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5212134.png)
![(4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5212146.png)
![(2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5212153.png)